![molecular formula C16H16N2O5 B2942065 dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1984053-01-1](/img/structure/B2942065.png)
dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate” is based on its molecular formula C16H16N2O5. Detailed structural analysis such as vibrational analysis, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), natural bond order (NBO), global reactive descriptors, and Fukui functions can be determined using quantum chemical calculations .Scientific Research Applications
Luminescence Sensing
"Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives due to characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These frameworks are potential fluorescence sensors for chemicals like benzaldehyde and its derivatives" (Shi et al., 2015).
Spectroscopic Characterization and Reactivity
"Two newly synthesized imidazole derivatives have been studied for their spectroscopic and reactive properties, combining experimental and computational approaches. These derivatives show potential for interaction with antihypertensive proteins, indicating possible biomedical applications" (Hossain et al., 2018).
Ionic Liquid and Catalyst Recycling
"A novel fluorous room-temperature ionic liquid based on an imidazole derivative exhibits high miscibility with apolar compounds and enables efficient catalyst recycling in homogeneous hydrosilylation reactions" (van den Broeke et al., 2002).
Selective Detection of Picric Acid
"Imidazole borates decorated with N,N-dimethylamine and N,N-diphenylamine have been developed for the highly selective detection of picric acid, showcasing the utility of imidazole derivatives in sensing applications" (Dhanunjayarao et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
The exact mode of action of this compound is currently unknown. A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target organism’s biological processes.
Biochemical Pathways
Compounds with similar structures have been found to interfere with the life cycle ofLeishmania and Plasmodium species , potentially affecting various biochemical pathways within these organisms.
properties
IUPAC Name |
dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-11(7-5-10)12(19)8-18-9-17-13(15(20)22-2)14(18)16(21)23-3/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPYEPXEBJSRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=NC(=C2C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate |
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